L-Methionine-13C5,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

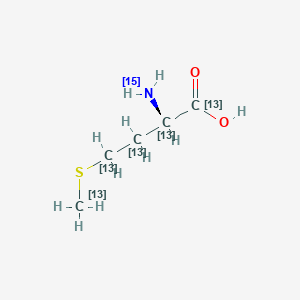

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-4-(113C)methylsulfanyl(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

FFEARJCKVFRZRR-XAFSXMPTSA-N |

Isomeric SMILES |

[13CH3]S[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Methionine-¹³C₅,¹⁵N Tracer for Metabolic Flux Analysis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and uncover metabolic reprogramming in disease states such as cancer. L-Methionine, an essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, methylation reactions, and the production of polyamines and antioxidants. The stable isotope-labeled L-Methionine-¹³C₅,¹⁵N serves as a robust tracer for dissecting the complexities of methionine metabolism. This guide provides a comprehensive overview of the application of L-Methionine-¹³C₅,¹⁵N for MFA, detailing key metabolic pathways, experimental protocols, and data interpretation. Aberrant methionine metabolism is a hallmark of various diseases, including cancer, where many tumor cells exhibit methionine dependency, an increased reliance on exogenous methionine for survival.[1][2][3] Tracing with L-Methionine-¹³C₅,¹⁵N allows for the precise quantification of fluxes through these critical pathways, offering insights into disease mechanisms and potential therapeutic targets.[4][5]

Core Metabolic Pathways of Methionine

L-Methionine is a critical node in cellular metabolism, participating in several interconnected pathways. Understanding these pathways is fundamental to designing and interpreting MFA studies using L-Methionine-¹³C₅,¹⁵N.

Methionine Cycle and Transmethylation

The methionine cycle is central to cellular methylation reactions. Methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[6] Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.

Transsulfuration Pathway

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted into cysteine. This pathway connects methionine metabolism to the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. The transsulfuration pathway is particularly important in tissues with high GSH demand.

Polyamine Synthesis and Methionine Salvage Pathway

SAM is also a precursor for polyamine synthesis. After decarboxylation, SAM donates its aminopropyl group to putrescine to form spermidine (B129725) and subsequently spermine, which are essential for cell growth and proliferation. This process generates 5'-methylthioadenosine (MTA) as a byproduct. The methionine salvage pathway recycles MTA back to methionine, thus conserving the sulfur and methyl groups.

Experimental Design and Protocols

A typical MFA experiment using L-Methionine-¹³C₅,¹⁵N involves several key steps, from cell culture to data analysis. The following sections provide a detailed protocol synthesized from established methodologies.[5]

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using L-Methionine-¹³C₅,¹⁵N is depicted below.

References

- 1. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

L-Methionine-¹³C₅,¹⁵N: A Technical Guide to its Molecular Weight, Mass Shift, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on L-Methionine-¹³C₅,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in modern research and drug development. This document details its molecular weight, the precise mass shift resulting from isotopic enrichment, and explores its utility in experimental settings.

Quantitative Data Summary

The incorporation of stable isotopes into L-Methionine results in a predictable and measurable increase in its molecular weight. This mass shift is fundamental to its application in quantitative proteomics and metabolic flux analysis. The table below summarizes the key quantitative data for both the standard and the isotopically labeled forms of L-Methionine.

| Parameter | Standard L-Methionine (C₅H₁₁NO₂S) | L-Methionine-¹³C₅,¹⁵N ([¹³C]₅H₁₁[¹⁵N]O₂S) |

| Molecular Formula | C₅H₁₁NO₂S | [¹³C]₅H₁₁[¹⁵N]O₂S |

| Monoisotopic Molecular Weight (Da) | 149.05104 | 155.06798 |

| Mass Shift (Da) | Not Applicable | +6.01694 |

Calculation of Molecular Weight and Mass Shift

The precise monoisotopic molecular weights are calculated based on the atomic masses of the most abundant isotopes of the constituent elements.

Standard L-Methionine (C₅H₁₁NO₂S)

The molecular formula of standard L-Methionine is C₅H₁₁NO₂S. The monoisotopic molecular weight is the sum of the atomic masses of its constituent isotopes:

-

Carbon (¹²C): 5 atoms × 12.00000 Da/atom = 60.00000 Da

-

Hydrogen (¹H): 11 atoms × 1.00783 Da/atom = 11.08613 Da

-

Nitrogen (¹⁴N): 1 atom × 14.00307 Da/atom = 14.00307 Da[1][2]

-

Oxygen (¹⁶O): 2 atoms × 15.99491 Da/atom = 31.98982 Da[3][4]

-

Sulfur (³²S): 1 atom × 31.97207 Da/atom = 31.97207 Da[5][6][7]

Total Monoisotopic Molecular Weight = 149.05109 Da

Note: Publicly available databases may provide slightly varied molecular weights, for instance, 149.21 g/mol , which represents the average molecular weight of all natural isotopes of the elements.[3][8][9]

L-Methionine-¹³C₅,¹⁵N ([¹³C]₅H₁₁[¹⁵N]O₂S)

For the isotopically labeled L-Methionine, the five carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).

-

Carbon (¹³C): 5 atoms × 13.00335 Da/atom = 65.01675 Da

-

Hydrogen (¹H): 11 atoms × 1.00783 Da/atom = 11.08613 Da

-

Nitrogen (¹⁵N): 1 atom × 15.00011 Da/atom = 15.00011 Da

-

Oxygen (¹⁶O): 2 atoms × 15.99491 Da/atom = 31.98982 Da[3][4]

-

Sulfur (³²S): 1 atom × 31.97207 Da/atom = 31.97207 Da[5][6][7]

Total Monoisotopic Molecular Weight = 155.06488 Da

A vendor of L-Methionine-¹³C₅,¹⁵N lists the molecular weight as 155.17 g/mol .[10][11]

Mass Shift

The mass shift is the difference in the monoisotopic molecular weights of the labeled and unlabeled molecules.

Mass Shift = 155.06488 Da - 149.05109 Da = +6.01379 Da

This calculated mass shift is consistent with the expected M+6 shift observed in mass spectrometry.[10]

Experimental Protocols: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Methionine-¹³C₅,¹⁵N is a key reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics.

Principle of SILAC

SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, the relative abundance of proteins can be accurately quantified.

General SILAC Workflow

A typical SILAC experiment involves the following steps:

-

Cell Culture: Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing standard L-Methionine, while the other is grown in a "heavy" medium where the standard L-Methionine is replaced with L-Methionine-¹³C₅,¹⁵N.

-

Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the respective amino acids into their proteomes.

-

Experimental Treatment: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: The cells from both populations are harvested, and their proteins are extracted.

-

Protein Digestion: The extracted proteins are typically digested into smaller peptides using an enzyme such as trypsin.

-

Mass Spectrometry (MS) Analysis: The resulting peptide mixtures are analyzed by high-resolution mass spectrometry.

-

Data Analysis: The mass spectra are analyzed to identify and quantify the relative abundance of peptides (and thus proteins) based on the intensity ratios of the "heavy" and "light" isotopic pairs.

Signaling Pathways and Metabolic Context

Methionine metabolism is central to cellular function, and its study using stable isotopes can provide insights into various signaling pathways.

One-Carbon Metabolism

L-Methionine is a key component of one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units. A critical product of this pathway is S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.[12] Studying the flux of labeled methionine through this pathway can elucidate the regulation of epigenetic modifications and other methylation-dependent processes.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[13] Methionine availability is sensed by the cell and influences mTOR signaling. For instance, SAM-dependent methyltransferases can activate the TORC1 pathway.[12] Using L-Methionine-¹³C₅,¹⁵N can help to trace how methionine metabolism integrates with and influences mTOR signaling under different physiological conditions.

Conclusion

L-Methionine-¹³C₅,¹⁵N is an indispensable tool for researchers and scientists in the life sciences. Its well-defined mass shift allows for precise and robust quantification of proteins and metabolic fluxes. Understanding the technical details of its molecular weight and the experimental protocols for its use, such as SILAC, is essential for leveraging its full potential in elucidating complex biological processes and advancing drug development.

References

- 1. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 3. Oxygen-16 - isotopic data and properties [chemlin.org]

- 4. CHEBI:33818 [ebi.ac.uk]

- 5. Sulfur, isotope of mass 32 | H2S | CID 105168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfur-32 - isotopic data and properties [chemlin.org]

- 7. CHEBI:37979 [ebi.ac.uk]

- 8. Sensing and Signaling of Methionine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. L-Methionine-13C5,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-47-1 [sigmaaldrich.com]

- 11. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]

- 12. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]

- 13. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Revolutionizing Quantitative Proteomics: A Step-by-Step SILAC Protocol Using L-Methionine-¹³C₅,¹⁵N

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics. This document provides a detailed, step-by-step protocol for conducting a SILAC experiment using L-Methionine-¹³C₅,¹⁵N. It covers all stages from cell culture and labeling to mass spectrometry analysis and data interpretation, tailored for professionals in research and drug development.

Introduction to SILAC

SILAC is a metabolic labeling technique where two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., L-Methionine), while the other is cultured in "heavy" medium containing a stable isotope-labeled counterpart (e.g., L-Methionine-¹³C₅,¹⁵N). Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.

Following differential treatment of the two cell populations, they are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Since chemically identical peptides with different isotopic labels are easily distinguishable by their mass difference, the ratio of their signal intensities in the mass spectrometer accurately reflects the relative abundance of the proteins in the two populations. This method minimizes experimental error as the samples are combined early in the workflow.[1][2][3][4]

Experimental Workflow Overview

The SILAC workflow can be broadly divided into two main phases: the Adaptation Phase and the Experimental Phase.

Caption: A high-level overview of the SILAC experimental workflow, divided into the adaptation and experimental phases.

Detailed Step-by-Step Protocol

Phase 1: Adaptation - Cell Culture and Labeling

Objective: To achieve complete incorporation of the "heavy" L-Methionine-¹³C₅,¹⁵N into the proteome of the experimental cell line.

Materials:

-

SILAC-grade cell culture medium deficient in L-Methionine (e.g., DMEM for SILAC, RPMI-1640 for SILAC)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

"Light" L-Methionine (natural abundance)

-

"Heavy" L-Methionine-¹³C₅,¹⁵N

-

Penicillin-Streptomycin solution

-

Cells of interest

Protocol:

-

Prepare SILAC Media:

-

"Light" Medium: To 500 mL of L-Methionine-deficient medium, add dFBS to a final concentration of 10%, 5 mL of Penicillin-Streptomycin, and "light" L-Methionine to the standard concentration for your specific medium (e.g., for DMEM, the standard concentration is 30 mg/L).

-

"Heavy" Medium: To 500 mL of L-Methionine-deficient medium, add dFBS to a final concentration of 10%, 5 mL of Penicillin-Streptomycin, and "heavy" L-Methionine-¹³C₅,¹⁵N to the same final concentration as the "light" version.

-

Sterile-filter both media using a 0.22 µm filter.

-

-

Cell Culture and Adaptation:

-

Culture two separate populations of your cells, one in the "light" medium and one in the "heavy" medium.

-

Passage the cells for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the heavy amino acid.[4]

-

-

Verify Labeling Efficiency:

-

After the adaptation phase, harvest a small aliquot of the "heavy" labeled cells.

-

Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.

-

In the mass spectra, look for peptides containing methionine. The signal for the "light" version of these peptides should be minimal or absent. A labeling efficiency of over 97% is recommended for accurate quantification.

-

Phase 2: Experimental Procedure

Objective: To compare the proteomes of two differentially treated cell populations.

Protocol:

-

Experimental Treatment:

-

Once full incorporation is confirmed, subject the "heavy" cell population to your experimental treatment (e.g., drug treatment, growth factor stimulation).

-

The "light" cell population will serve as the control and should be mock-treated in parallel.

-

-

Cell Harvesting and Mixing:

-

Harvest both the "light" and "heavy" cell populations.

-

Determine the cell count for each population.

-

Combine the two populations in a 1:1 ratio based on cell number.

-

-

Protein Extraction:

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

In-solution Tryptic Digestion:

-

Reduction: Take a defined amount of protein (e.g., 100 µg) and add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour.

-

Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 55 mM. Incubate for 45 minutes in the dark at room temperature.

-

Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.

-

Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used). Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Stopping the Digestion: Acidify the sample with formic acid to a final concentration of 1% to stop the digestion.

-

-

Peptide Cleanup:

-

Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation: A high-resolution Orbitrap-based mass spectrometer is recommended for SILAC analysis.[4]

Typical Parameters:

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 75 µm ID x 15 cm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | 2-40% B over 120 minutes, then to 80% B over 10 minutes |

| Flow Rate | ~300 nL/min |

| MS1 Resolution | 60,000 - 120,000 |

| MS1 Scan Range | 350-1500 m/z |

| MS2 Method | Data-Dependent Acquisition (DDA) of the top 10-20 most intense ions |

| MS2 Resolution | 15,000 - 30,000 |

| Collision Energy | Normalized Collision Energy (NCE) of 27-30 |

Data Analysis

Software: MaxQuant is a widely used, free software for analyzing SILAC data.[5][6][7][8]

Step-by-Step MaxQuant Workflow:

-

Load Raw Files: Open MaxQuant and load your raw mass spectrometry data files.

-

Group-specific Parameters:

-

Under 'Type', select 'Standard' for a typical SILAC experiment.

-

Under 'Multiplicity', select '2' for a dual-label experiment.

-

In the 'Heavy labels' section, select 'Met_¹³C(5)¹⁵N(1)' from the dropdown menu.

-

-

Global Parameters:

-

Digestion: Select 'Trypsin/P' as the enzyme and allow for up to 2 missed cleavages.

-

Modifications: Select 'Oxidation (M)' as a variable modification and 'Carbamidomethyl (C)' as a fixed modification.

-

Database: Provide a FASTA file for your organism of interest for protein identification.

-

-

Start Analysis: Click the 'Start' button to initiate the analysis.

Data Interpretation: MaxQuant will generate a 'proteinGroups.txt' file containing a list of identified proteins and their corresponding H/L (Heavy/Light) ratios. The H/L ratio represents the relative abundance of each protein in the treated sample compared to the control.

Data Presentation

Quantitative data should be presented in a clear and structured table.

| Protein Accession | Gene Name | Protein Name | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | 0.48 | 0.001 | Down |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 0.98 | 1.01 | 0.89 | Unchanged |

| P27361 | SRC | Proto-oncogene tyrosine-protein kinase Src | 2.15 | 2.09 | 0.02 | Up |

| Q13485 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 1.89 | 1.85 | 0.04 | Up |

Application Example: EGFR Signaling Pathway

SILAC is an excellent method for studying dynamic changes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, in response to stimuli or inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway, a common target of investigation using SILAC proteomics.

By treating a "heavy" labeled cell population with an EGFR inhibitor and comparing it to a "light" labeled control population, researchers can quantify changes in the abundance and phosphorylation status of key pathway components like EGFR, GRB2, SRC, and PI3K, providing insights into the drug's mechanism of action and potential off-target effects.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Labeling | Insufficient cell doublings; Contamination with light amino acids from non-dialyzed serum. | Ensure at least 5-6 cell doublings; Use only high-quality dialyzed FBS. |

| Low Protein Yield | Inefficient cell lysis. | Optimize lysis buffer and procedure; Use mechanical disruption if necessary. |

| Low Number of Identified Proteins | Poor digestion efficiency; Sample loss during cleanup; Suboptimal LC-MS/MS parameters. | Ensure complete digestion; Optimize peptide cleanup; Adjust LC gradient and MS settings. |

| High Variability in H/L Ratios | Inaccurate cell counting before mixing; Inconsistent sample handling. | Use a reliable cell counting method; Ensure precise pipetting and mixing. |

Conclusion

The SILAC method using L-Methionine-¹³C₅,¹⁵N offers a robust and accurate platform for quantitative proteomics. By following this detailed protocol, researchers and drug development professionals can effectively investigate dynamic changes in the proteome, leading to a deeper understanding of cellular processes and the mechanisms of drug action.

References

- 1. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 3. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Proteomics Using LC-MS/MS for the Detection of L-Methionine-¹³C₅,¹⁵N Labeled Peptides

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of proteins using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Specifically, it focuses on the experimental workflow and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) settings for detecting peptides labeled with L-Methionine-¹³C₅,¹⁵N. The SILAC method is a powerful metabolic labeling strategy that incorporates "heavy" stable isotope-labeled amino acids into proteins in vivo, enabling accurate relative quantification of protein abundance between different cell populations.[1][2] This document outlines the procedures for cell culture, sample preparation, LC-MS/MS analysis, and data interpretation, providing researchers with a robust framework for comparative proteomics studies.

Principle of the Method

SILAC is a metabolic labeling technique used in quantitative proteomics to determine relative protein abundance across different samples.[3] The core principle involves replacing a standard essential amino acid in the cell culture medium with a stable isotope-labeled counterpart. In this protocol, two cell populations are cultured in media that are identical except for the isotopic form of methionine.

-

"Light" (Control) Population: Grown in medium containing natural abundance L-Methionine.

-

"Heavy" (Experimental) Population: Grown in medium containing L-Methionine-¹³C₅,¹⁵N.

After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the experimental population.[4] The cell populations can then be subjected to different treatments (e.g., drug vs. vehicle). Following treatment, the samples are combined, typically in a 1:1 ratio.[5] Proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography.[4] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotopes. The relative quantification of proteins is achieved by comparing the signal intensities or peak areas of the heavy and light peptide pairs.[2]

Experimental Protocols

Materials and Reagents

-

Cell Lines: Auxotrophic for methionine (or use dialyzed fetal bovine serum to minimize unlabeled methionine).

-

SILAC Media: Methionine-free cell culture medium (e.g., DMEM, RPMI-1640).

-

Amino Acids:

-

L-Methionine (Natural abundance)

-

L-Methionine-¹³C₅,¹⁵N (e.g., Cambridge Isotope Laboratories, CNLM-759-H)[6]

-

-

Serum: Dialyzed Fetal Bovine Serum (dFBS) to prevent contamination with unlabeled amino acids.[4]

-

Lysis Buffer: RIPA buffer or a urea-based buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5).

-

Reducing Agent: Dithiothreitol (DTT).

-

Alkylating Agent: Iodoacetamide (IAA).

-

Protease: Sequencing-grade trypsin or Lys-C.

-

Desalting Columns: C18 StageTips or ZipTips.

-

LC-MS/MS Solvents: Formic acid (FA), acetonitrile (B52724) (ACN), and HPLC-grade water.

SILAC Labeling and Cell Culture

The initial phase involves adapting the cells to the SILAC media to ensure complete incorporation of the labeled amino acid.

-

Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing methionine-free medium with either natural L-Methionine or L-Methionine-¹³C₅,¹⁵N, respectively, at the standard concentration for the specific medium. Add dFBS to a final concentration of 10%.

-

Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to achieve >95% incorporation of the labeled amino acid.[3][4]

-

Incorporation Check (Optional but Recommended): Before starting the experiment, lyse a small aliquot of "heavy" labeled cells, digest the proteins, and analyze by LC-MS/MS to confirm complete isotopic incorporation.

-

Experimental Treatment: Once labeling is complete, apply the desired experimental conditions (e.g., drug treatment) to the "heavy" cell population, while treating the "light" population with a vehicle control.

-

Cell Harvesting: After treatment, harvest both cell populations. Count the cells from each population and mix them in a 1:1 ratio. Centrifuge the cell mixture to form a pellet and wash with ice-cold PBS.

Figure 1: Overall SILAC experimental workflow for quantitative proteomics.

Protein Extraction and Digestion

-

Lysis: Resuspend the combined cell pellet in lysis buffer. Sonicate or agitate the lysate to ensure complete cell disruption and protein solubilization. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the proteome.

-

Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30-60 minutes.

-

Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 30-45 minutes.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.

-

Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

-

-

Quenching and Desalting:

-

Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

-

Desalt the resulting peptide mixture using a C18 StageTip or ZipTip according to the manufacturer's protocol.

-

Elute the peptides, dry them in a vacuum centrifuge, and reconstitute in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).[7]

-

Figure 2: Detailed workflow for protein digestion and sample preparation.

LC-MS/MS Analysis

The following tables provide recommended starting parameters for LC-MS/MS analysis. These settings may require optimization based on the specific instrument and column used.

Liquid Chromatography (LC) Settings

| Parameter | Recommended Setting |

| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.7 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |

| Flow Rate | 200-400 nL/min (for nano-LC) or 0.2-0.4 mL/min (for micro-LC) |

| Column Temperature | 40°C[8] |

| Injection Volume | 1-5 µL |

| Gradient | 2-35% B over 60-120 minutes, followed by a high-organic wash |

Mass Spectrometry (MS/MS) Settings

These settings are for a typical high-resolution Orbitrap or Q-TOF mass spectrometer.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Data-Dependent Acquisition (DDA) |

| MS1 (Full Scan) | |

| Resolution | 60,000 - 120,000 |

| Scan Range (m/z) | 350 - 1600 |

| AGC Target | 1e6 - 3e6 |

| Max Injection Time | 50 - 100 ms |

| MS2 (Tandem Scan) | |

| Activation Type | Higher-energy Collisional Dissociation (HCD) or CID |

| Collision Energy | Normalized Collision Energy (NCE) of 27-30% |

| Resolution | 15,000 - 30,000 |

| Isolation Window | 1.2 - 2.0 m/z |

| AGC Target | 5e4 - 1e5 |

| Max Injection Time | 50 - 120 ms |

| Dynamic Exclusion | 30-45 seconds |

Data Analysis

-

Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the raw MS/MS data against a relevant protein database (e.g., Swiss-Prot).

-

Modifications: Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification. Define L-Methionine-¹³C₅,¹⁵N (+6.0201 Da) as a variable modification or as the "heavy" label in the software's SILAC settings.

-

Quantification: The software will identify heavy/light peptide pairs based on their co-elution and precise mass difference. It will calculate the intensity ratio (Heavy/Light or H/L) for each pair.

-

Protein Ratios: Protein abundance ratios are calculated from the median or mean of all unique peptide ratios belonging to that protein.

-

Data Interpretation: A protein with an H/L ratio > 1 is considered upregulated in the experimental condition, while a ratio < 1 indicates downregulation. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of these changes.

Example Quantitative Data

The table below illustrates how quantitative results for identified proteins are typically presented.

| Protein ID | Gene Name | # Peptides Quantified | H/L Ratio | p-value | Regulation |

| P02768 | ALB | 15 | 1.05 | 0.85 | Unchanged |

| P60709 | ACTB | 12 | 0.98 | 0.91 | Unchanged |

| P08238 | HSP90 | 8 | 2.54 | 0.002 | Upregulated |

| P62258 | KCRS | 5 | 0.41 | 0.005 | Downregulated |

Conclusion

The use of L-Methionine-¹³C₅,¹⁵N in a SILAC workflow provides a highly accurate and robust method for the relative quantification of proteins.[5] By combining in vivo labeling with high-resolution LC-MS/MS, this approach minimizes the experimental variability associated with separate sample processing. The detailed protocols and instrument settings provided in this application note serve as a comprehensive guide for researchers aiming to investigate proteome-wide changes in response to various biological stimuli or drug treatments.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. grokipedia.com [grokipedia.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.05 [isotope.com]

- 7. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of L-Methionine-¹³C₅,¹⁵N in stable isotope labeling by amino acids in cell culture (SILAC) experiments. The information is intended to guide researchers in accurately calculating concentrations, preparing media, ensuring quality control, and assessing the impact on cell viability for quantitative proteomics studies.

Introduction to SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] The technique involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, stable isotope-labeled counterpart.[3] As cells grow and divide, they incorporate this "heavy" amino acid into all newly synthesized proteins. By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) and "heavy" media, researchers can accurately quantify differences in protein abundance between two cell populations.[2] L-Methionine, an essential amino acid, is a common choice for SILAC experiments.

Data Presentation: L-Methionine-¹³C₅,¹⁵N Concentration and Media Formulations

The following tables provide recommended concentrations for L-Methionine in standard cell culture media for SILAC experiments. It is crucial to use amino acid-deficient media and supplement it with the desired labeled and unlabeled amino acids.

| Parameter | Value | Reference |

| Molecular Weight of L-Methionine | 149.21 g/mol | [1] |

| Molecular Weight of L-Methionine-¹³C₅,¹⁵N | ~155.23 g/mol | N/A |

| Media Type | L-Methionine Concentration (mg/L) |

| DMEM (Dulbecco's Modified Eagle Medium) | 30 |

| RPMI-1640 | 15 |

| DMEM/F12 | 17.25 |

Note: The concentrations listed are for standard formulations. For SILAC, the corresponding molar equivalent of L-Methionine-¹³C₅,¹⁵N should be used in the "heavy" medium.

Experimental Protocols

Protocol 1: Preparation of "Heavy" SILAC Medium

This protocol outlines the steps for preparing a "heavy" cell culture medium supplemented with L-Methionine-¹³C₅,¹⁵N.

Materials:

-

Amino acid-deficient cell culture medium (e.g., SILAC DMEM or RPMI-1640)[4][5]

-

L-Methionine-¹³C₅,¹⁵N

-

Other essential amino acids (unlabeled)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Sterile, deionized water

-

0.22 µm sterile filter

Procedure:

-

Prepare a 1000x stock solution of L-Methionine-¹³C₅,¹⁵N.

-

Dissolve L-Methionine-¹³C₅,¹⁵N in sterile, deionized water at a concentration of 15 mg/mL. Gentle warming and vortexing may be required to fully dissolve the amino acid.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

Store the stock solution in aliquots at -20°C.

-

-

Reconstitute the amino acid-deficient medium.

-

Following the manufacturer's instructions, dissolve the powdered medium in an appropriate volume of sterile, deionized water.

-

-

Supplement the medium with amino acids.

-

Add all essential amino acids, except for methionine , to the reconstituted medium at their normal concentrations.

-

Add the prepared 1000x L-Methionine-¹³C₅,¹⁵N stock solution to the medium to achieve the desired final concentration (e.g., 15 µL of stock solution per 15 mL of medium for a final concentration of 15 µg/mL).

-

-

Add serum and other supplements.

-

Add dialyzed FBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is critical to prevent the introduction of unlabeled methionine.

-

Add other required supplements such as L-glutamine, penicillin, and streptomycin.

-

-

Final sterile filtration.

-

Sterile-filter the complete "heavy" SILAC medium through a 0.22 µm filter.

-

Store the medium at 4°C, protected from light.

-

Protocol 2: Cell Culture and Labeling

Procedure:

-

Cell Adaptation:

-

Thaw and culture the cells of interest in the complete "heavy" SILAC medium prepared in Protocol 1.

-

Culture the cells for at least five to six cell doublings to ensure complete incorporation of the L-Methionine-¹³C₅,¹⁵N.[6] The exact number of passages required may vary depending on the cell line's doubling time.

-

-

Parallel "Light" Culture:

-

Simultaneously, culture a parallel set of cells in a "light" medium. This medium should be prepared identically to the "heavy" medium but with unlabeled L-Methionine at the same concentration.

-

-

Experimental Treatment:

-

Once labeling is complete, one population of cells (either "light" or "heavy") can be subjected to the experimental treatment (e.g., drug exposure, growth factor stimulation), while the other serves as the control.

-

Protocol 3: Quality Control - Verification of Labeling Efficiency

Procedure:

-

Sample Preparation:

-

After the adaptation period, harvest a small aliquot of cells from both the "heavy" and "light" cultures.

-

Lyse the cells and extract the proteins.

-

Quantify the protein concentration in each lysate.

-

-

Protein Digestion:

-

Take an equal amount of protein from the "heavy" and "light" lysates and combine them.

-

Perform an in-solution or in-gel tryptic digest of the combined protein sample.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Search the mass spectrometry data against a protein database.

-

Determine the incorporation efficiency by calculating the ratio of the intensity of the "heavy" methionine-containing peptides to the sum of the intensities of both "heavy" and "light" methionine-containing peptides. A labeling efficiency of >95% is generally considered acceptable for quantitative proteomics experiments.

-

Protocol 4: Cell Viability Assessment

It is essential to confirm that the incorporation of L-Methionine-¹³C₅,¹⁵N does not adversely affect cell viability or proliferation.[7] The following are two standard methods for this assessment.

This method distinguishes between viable and non-viable cells based on membrane integrity.[8][9][10]

Materials:

-

Trypan Blue solution (0.4%)[8]

-

Hemocytometer

-

Microscope

Procedure:

-

Harvest a sample of cells cultured in the "heavy" SILAC medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[8]

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

-

Calculate the percentage of viable cells:

-

% Viability = (Number of viable cells / Total number of cells) x 100

-

-

Compare the viability of cells grown in "heavy" medium to those grown in "light" medium.

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a specialized detergent)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with "heavy" or "light" SILAC medium and culture for the desired period.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Compare the absorbance values between cells cultured in "heavy" and "light" media to assess any differences in metabolic activity.

Mandatory Visualizations

Experimental Workflow for SILAC

A schematic overview of the SILAC experimental workflow.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling

SILAC is frequently used to study changes in protein phosphorylation and protein-protein interactions within signaling pathways, such as those initiated by receptor tyrosine kinases (RTKs).

A simplified diagram of a typical RTK signaling pathway.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SILAC DMEM [bio-sell.de]

- 5. SILAC RPMI, High Glucose, without L-arginine & L-lysine [capricorn-scientific.com]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Sigma-Aldrich [sigmaaldrich.com]

- 7. Intercellular Transfer of Proteins as Identified by Stable Isotope Labeling of Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trypan Blue Exclusion Test of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Incorporation Efficiency Check

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N in cell culture for quantitative proteomics, employing the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for accurate protein quantification using mass spectrometry (MS).[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[3][4] By comparing the mass spectra of peptides from cells grown in "heavy" L-Methionine-¹³C₅,¹⁵N containing media versus those grown in "light" (natural) L-Methionine media, researchers can achieve precise relative quantification of proteins.[1][2][5] L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue used as a tracer and internal standard in metabolic flux analysis and proteomics.[6][7][8][9]

An essential prerequisite for accurate SILAC-based quantification is ensuring near-complete incorporation of the heavy-labeled amino acid into the cellular proteome, typically exceeding 95%.[2] This protocol outlines the steps to verify the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N.

Data Presentation

Table 1: L-Methionine Isotope Specifications

| Isotope | Chemical Formula | Molecular Weight (Da) | Mass Shift (Da) |

| "Light" L-Methionine | C₅H₁₁NO₂S | 149.21 | 0 |

| "Heavy" L-Methionine-¹³C₅,¹⁵N | ¹³C₅H₁₁¹⁵NO₂S | 155.17 | +6 |

Table 2: Expected Incorporation Efficiency Over Cell Doublings

| Number of Cell Doublings | Theoretical Incorporation Efficiency (%) |

| 1 | 50.0 |

| 2 | 75.0 |

| 3 | 87.5 |

| 4 | 93.75 |

| 5 | 96.88 |

| 6 | 98.44 |

Note: It is recommended to culture cells for at least 5-6 doublings to achieve >95% incorporation.[2][4]

Signaling Pathway

L-Methionine is a critical component in cellular metabolism, primarily involved in protein synthesis and as a precursor for the universal methyl donor, S-adenosylmethionine (SAM). The methionine cycle is central to these processes.

Caption: L-Methionine Metabolism and its Major Pathways.

Experimental Workflow

The overall workflow for checking L-Methionine-¹³C₅,¹⁵N incorporation efficiency involves several key stages, from cell culture to mass spectrometry analysis and data interpretation.

Caption: Workflow for L-Methionine-¹³C₅,¹⁵N Incorporation Check.

Experimental Protocols

Cell Culture and Labeling

-

Prepare SILAC Media : Prepare cell culture medium (e.g., DMEM or RPMI-1640) specifically lacking L-Methionine. Supplement this medium with either "light" L-Methionine or "heavy" L-Methionine-¹³C₅,¹⁵N at the same concentration as found in standard media. Also, add dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.[10]

-

Cell Adaptation : Culture the cells in the "heavy" SILAC medium for a minimum of five to six cell doublings to ensure complete incorporation of the labeled amino acid.[2][4]

-

Cell Harvest : After the adaptation phase, harvest the cells by scraping or trypsinization. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

Protein Extraction and Digestion

-

Cell Lysis : Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Protein Digestion :

-

In-solution Digestion :

-

Take 20-50 µg of protein lysate.

-

Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).

-

Digest the proteins with sequencing-grade trypsin overnight at 37°C.

-

-

In-gel Digestion :

-

Separate 20-50 µg of protein lysate on a 1D SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue.

-

Excise a representative gel band.

-

Destain, reduce, alkylate, and digest the proteins within the gel piece with trypsin.

-

-

Mass Spectrometry Analysis

-

LC-MS/MS Analysis : Analyze the digested peptides using a high-resolution Orbitrap-based mass spectrometer or a similar instrument capable of accurate mass measurements.[10]

-

Data Acquisition : Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).

Data Analysis and Incorporation Efficiency Calculation

-

Peptide Identification : Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database to identify peptides.

-

Calculate Incorporation Efficiency : The incorporation efficiency can be calculated from the intensity of the "light" and "heavy" peptide isotopic envelopes. For a given methionine-containing peptide, the efficiency is calculated as:

Efficiency (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100

-

Interpretation : A successful labeling should result in an incorporation efficiency of >95%, meaning the intensity of the "light" peptide peak should be minimal or absent. Various software tools and calculators are available to aid in the determination of isotopic enrichment from mass spectrometry data.[11][12]

Conclusion

Verifying the incorporation efficiency of L-Methionine-¹³C₅,¹⁵N is a critical quality control step in SILAC experiments. Following this detailed protocol will help ensure the high accuracy and reliability of quantitative proteomic data.[5][13] The combination of meticulous cell culture techniques and high-resolution mass spectrometry provides a robust framework for studying dynamic changes in the proteome.[2]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. SILAC-Based Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.05 [isotope.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Isotope Enrichment Calculator | NIST [nist.gov]

- 12. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

- 13. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Proteomics Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing, executing, and analyzing proteomics experiments using stable isotope labeling with L-Methionine-¹³C₅,¹⁵N. This metabolic labeling approach is a powerful tool for quantifying protein synthesis, degradation, and turnover, providing critical insights into cellular physiology, disease mechanisms, and drug action.

Introduction to L-Methionine-¹³C₅,¹⁵N Metabolic Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique in quantitative proteomics.[1][2] It relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into proteins. By comparing the mass spectra of "light" (natural abundance) and "heavy" labeled proteomes, researchers can accurately quantify differences in protein abundance.

L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This results in a significant mass shift, facilitating clear differentiation between labeled and unlabeled peptides during mass spectrometry analysis. This specific label is particularly useful for studying protein dynamics due to methionine's role as the initiating amino acid in protein synthesis.

Experimental Protocols

A meticulously executed experimental protocol is fundamental to obtaining high-quality, reproducible data. The following sections detail the key steps for a typical L-Methionine-¹³C₅,¹⁵N labeling experiment.

Cell Culture and Metabolic Labeling

The first step is to ensure complete incorporation of the heavy methionine into the cellular proteome.

Materials:

-

Cells of interest

-

SILAC-grade cell culture medium deficient in L-Methionine

-

L-Methionine (light)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

Protocol:

-

Adaptation to SILAC Medium: Gradually adapt cells to the methionine-deficient medium supplemented with dialyzed FBS. This is done by passaging cells in increasing concentrations of the SILAC medium (e.g., 25%, 50%, 75%, 100%).[5]

-

Labeling: Once adapted, culture one population of cells in "light" medium (supplemented with natural L-Methionine) and the other in "heavy" medium (supplemented with L-Methionine-¹³C₅,¹⁵N). The concentration of both light and heavy methionine should be equivalent to that in standard culture medium.[6]

-

Ensure Complete Labeling: Culture the cells for a sufficient number of cell divisions (typically at least 5-6) to ensure near-complete incorporation of the heavy amino acid.[5] Labeling efficiency can be checked by a preliminary mass spectrometry run on a small aliquot of the heavy-labeled cells.

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to minimize experimental artifacts, such as the artificial oxidation of methionine.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium (B1175870) bicarbonate

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

Protocol:

-

Cell Lysis: Harvest and wash the "light" and "heavy" cell pellets with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

-

Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Then, alkylate the free cysteines by adding IAA and incubating in the dark.[5]

-

Protein Digestion: Dilute the protein mixture with ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

-

Desalting: Acidify the peptide mixture with formic acid and desalt using C18 columns to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Sample Concentration: Dry the desalted peptides using a vacuum concentrator and resuspend in a small volume of a solution suitable for mass spectrometry injection (e.g., 0.1% formic acid in water).

Data Acquisition by Mass Spectrometry

The prepared peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended for optimal mass accuracy and resolution.

Key MS Parameters:

-

MS1 Scan: Acquire high-resolution full MS scans to detect the "light" and "heavy" peptide pairs.

-

Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation (MS/MS).

-

Fragmentation Method: Use a suitable fragmentation method such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Analysis Pipeline

The raw mass spectrometry data is processed to identify peptides, quantify their relative abundance, and perform statistical analysis.

Peptide Identification and Quantification

Software packages like MaxQuant or Proteome Discoverer are commonly used for this purpose.

MaxQuant Configuration:

-

Load Raw Data: Import the raw MS files into MaxQuant.

-

Group-Specific Parameters:

-

Type: Set to "SILAC 2-plex".

-

Light Label: None (default).

-

Heavy Label: Select "Met (¹³C₅,¹⁵N)". If this is not a default option, it can be added as a custom modification.

-

-

Global Parameters:

-

Enzyme: Set to "Trypsin/P".

-

Variable Modifications: Include "Oxidation (M)" to account for potential methionine oxidation.[7] Other common modifications like "Acetyl (Protein N-term)" can also be included.

-

Fixed Modifications: Include "Carbamidomethyl (C)" if IAA was used for alkylation.[7]

-

Database: Provide a FASTA file containing the protein sequences for the organism under study.

-

-

Run Analysis: Start the analysis. MaxQuant will perform peptide identification, quantification of light-to-heavy ratios, and protein inference.

Proteome Discoverer Workflow:

-

Create a New Study: Start a new study and import the raw data files.

-

Processing Workflow:

-

Use a processing workflow template for SILAC quantification.

-

Spectrum Selector: Basic settings.

-

Sequest HT (or other search node):

-

Select the appropriate protein FASTA database.

-

Define "Trypsin" as the enzyme.

-

Set "Carbamidomethyl (C)" as a static modification.

-

Define the SILAC labels:

-

Light: Methionine (M)

-

Heavy: Methionine (¹³C₅,¹⁵N) - this may need to be defined as a custom modification with the correct mass shift.

-

-

Include "Oxidation (M)" as a dynamic modification.

-

-

Precursor Ions Quantifier: This node will calculate the ratios of heavy to light peptides.

-

-

Consensus Workflow: Use a consensus workflow to combine the results from different raw files and generate a final report.

Data Interpretation and Visualization

The output from the data analysis software will be a list of identified proteins with their corresponding heavy/light ratios.

Data Presentation:

The quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Quantified Proteins with Significant Changes

| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Regulation |

|---|---|---|---|---|---|

| P01234 | GENE1 | Example Protein 1 | 2.58 | 0.001 | Upregulated |

| Q56789 | GENE2 | Example Protein 2 | -1.75 | 0.005 | Downregulated |

| ... | ... | ... | ... | ... | ... |

Table 2: All Quantified Proteins

| Protein Accession | Gene Name | Heavy/Light Ratio | Number of Peptides |

|---|---|---|---|

| P01234 | GENE1 | 6.0 | 12 |

| Q56789 | GENE2 | 0.3 | 8 |

| ... | ... | ... | ... |

Statistical Analysis

Statistical tests, such as t-tests or ANOVA, are applied to the log-transformed heavy/light ratios to identify proteins with statistically significant changes in abundance.[8] A common approach is to visualize the results using a volcano plot, which plots the statistical significance (-log10 p-value) against the magnitude of change (log2 fold change).

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for a typical L-Methionine-¹³C₅,¹⁵N proteomics experiment.

Caption: Experimental workflow for L-Methionine-¹³C₅,¹⁵N proteomics.

Data Analysis Pipeline Diagram

This diagram outlines the key steps in the computational analysis of the acquired mass spectrometry data.

Caption: Computational data analysis pipeline.

Example Signaling Pathway: mTOR Signaling

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, making it a common target in drug development.[9] A proteomics study using L-Methionine-¹³C₅,¹⁵N labeling could be employed to investigate how a drug affects protein synthesis downstream of mTOR.

References

- 1. thno.org [thno.org]

- 2. sinobiological.com [sinobiological.com]

- 3. abeomics.com [abeomics.com]

- 4. ghaemmaghamilab.org [ghaemmaghamilab.org]

- 5. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]

- 8. m.youtube.com [m.youtube.com]

- 9. cusabio.com [cusabio.com]

Application Notes and Protocols for L-Methionine-¹³C₅,¹⁵N Labeling in Primary Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics and metabolic flux analysis.[1][2] L-Methionine-¹³C₅,¹⁵N is an essential amino acid isotopologue that serves as a tracer to elucidate the dynamics of protein synthesis, methylation, and one-carbon metabolism. Its use in primary cell culture, which often involves non-dividing or slow-dividing cells, presents unique challenges compared to immortalized cell lines.[1][3] These notes provide detailed protocols and applications for utilizing L-Methionine-¹³C₅,¹⁵N in primary cell culture to investigate cellular metabolism and proteostasis.

Methionine is a critical component in numerous cellular processes. Beyond its role in protein synthesis, it is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[4] The methionine cycle is intricately linked to folate and one-carbon metabolism, which are central to nucleotide synthesis and redox balance. By tracing the incorporation of the ¹³C and ¹⁵N isotopes from L-Methionine-¹³C₅,¹⁵N into proteins and metabolites, researchers can gain quantitative insights into these fundamental pathways.

Applications

-

Quantitative Proteomics (SILAC): In primary cells that do not divide, traditional SILAC, which relies on multiple cell divisions for full label incorporation, is not feasible.[1][5] An alternative "pulse" labeling strategy can be employed to measure protein turnover. A multiplex SILAC approach, using two different heavy isotopic forms of an amino acid, can also be used for comparative analysis in non-dividing cells.[1][6]

-

Metabolic Flux Analysis (MFA): L-Methionine-¹³C₅,¹⁵N is an excellent tracer for dissecting the flux through the methionine cycle and connected pathways.[4] By monitoring the isotopic enrichment in downstream metabolites such as SAM, S-adenosylhomocysteine (SAH), and homocysteine, the rates of methylation and remethylation can be quantified.[7][8] This is particularly valuable for studying metabolic reprogramming in disease models.

-

Methylation Dynamics: The stable isotopes from L-Methionine-¹³C₅,¹⁵N are transferred to a wide range of molecules via SAM-dependent methyltransferases. Isotope tracing can thus be used to study the dynamics of histone, DNA, and RNA methylation, providing insights into epigenetic regulation.

Experimental Protocols

Protocol 1: Pulse SILAC for Protein Turnover Analysis in Primary Neurons

This protocol is adapted for non-dividing primary neurons, where achieving >95% labeling is impractical.[1][9]

Materials:

-

Primary neuron culture medium (e.g., Neurobasal medium with supplements)

-

L-Methionine-¹³C₅,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[12]

-

L-Arginine:HCl (¹³C₆, 99%) and L-Lysine:2HCl (¹³C₆, 99%) for multiplexing (optional)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

Procedure:

-

Primary Neuron Culture: Isolate and culture primary neurons according to standard protocols. Allow cells to adhere and mature for at least 7-10 days in standard culture medium.

-

Methionine Depletion (Optional but Recommended): To enhance label incorporation, replace the standard medium with methionine-free medium for 30-60 minutes prior to labeling.[6]

-

Pulse Labeling: Replace the methionine-free medium with labeling medium containing L-Methionine-¹³C₅,¹⁵N at the same concentration as methionine in the standard medium. For multiplex experiments, use different heavy amino acid combinations for different experimental conditions.[1][6]

-

Time Course: Culture the cells in the labeling medium for various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the rate of protein synthesis and turnover.

-

Cell Harvest: At each time point, wash the cells twice with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation for Mass Spectrometry:

-

Combine equal amounts of protein from "light" (unlabeled control) and "heavy" (labeled) samples.

-

Perform in-solution or in-gel tryptic digestion.

-

Desalt the resulting peptides using C18 StageTips.[13]

-

-

LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution mass spectrometry.

-

Data Analysis: Use software such as MaxQuant to identify peptides and quantify the heavy-to-light (H/L) ratios, which reflect the rate of protein synthesis.

Quantitative Data Summary

| Labeling Time (Hours) | Average Protein Incorporation (%) in Primary Neurons |

| 2 | ~10-20% |

| 6 | ~25-40% |

| 12 | ~40-60% |

| 24 | ~60-80% |

| 48 | >80%[9] |

Note: Incorporation rates can vary significantly between different proteins and cell types.[1]

Protocol 2: Metabolic Flux Analysis of the Methionine Cycle in Primary Hepatocytes

This protocol outlines the steps for tracing the metabolism of L-Methionine-¹³C₅,¹⁵N through the central methionine cycle.

Materials:

-

Primary hepatocyte culture medium (e.g., Williams' Medium E)

-

L-Methionine-¹³C₅,¹⁵N

-

Ice-cold PBS

-

Methanol/Water/Chloroform extraction solvent (80:15:5 v/v/v)

-

LC-MS/MS system

Procedure:

-

Primary Hepatocyte Culture: Isolate and culture primary hepatocytes according to established protocols. Allow cells to recover and form a stable monolayer.

-

Medium Exchange: Replace the standard culture medium with medium containing L-Methionine-¹³C₅,¹⁵N at a physiological concentration.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), harvest the cells for metabolite extraction.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells rapidly with ice-cold PBS.

-

Add ice-cold extraction solvent to the culture dish and scrape the cells.

-

Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to measure the isotopic enrichment in methionine, SAM, SAH, and homocysteine.

-

Metabolic Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the flux rates through the methionine cycle based on the isotopic labeling patterns of the measured metabolites.[14][15]

Expected Isotopic Enrichment

| Metabolite | Expected Mass Shift (from ¹³C₅,¹⁵N-Methionine) |

| L-Methionine | +6 |

| S-Adenosylmethionine (SAM) | +5 (loss of ¹³C-carboxyl group) |

| S-Adenosylhomocysteine (SAH) | +5 |

| Homocysteine | +4 (loss of ¹³C-methyl group) |

Visualizations

Caption: The central methionine metabolism pathway.

Caption: Experimental workflow for stable isotope labeling.

Caption: Logical relationships in a labeling experiment.

References

- 1. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L -Methionine-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202468-47-1 [sigmaaldrich.com]

- 3. Stable isotope labeling by amino acids in cultured primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of neurotrophin 3 signaling in primary cultured neurons using multiplex stable isotope labeling with amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. scispace.com [scispace.com]

- 9. Stable Isotopic Labeling by Amino Acids in Cultured Primary Neurons: Application to Brain-derived Neurotrophic Factor-dependent Phosphotyrosine-associated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L-Methionine (¹³Câ , 99%; ¹âµN, 99%)- Cambridge Isotope Laboratories, CNLM-759-H-0.25 [isotope.com]

- 13. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. d-nb.info [d-nb.info]

Quantifying Methionine Oxidation with Precision: An Application Note on Stable Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

Methionine oxidation, the conversion of methionine to methionine sulfoxide (B87167), is a critical post-translational modification that can significantly impact protein structure, function, and stability. Its accurate quantification is paramount in various research and development areas, from understanding cellular signaling to ensuring the quality and efficacy of therapeutic proteins. However, a major challenge in measuring methionine oxidation is the artifactual oxidation that can occur during sample preparation and analysis, leading to an overestimation of the true oxidation levels.

Stable isotope labeling, coupled with mass spectrometry (MS), offers a robust solution to this problem by allowing for the differentiation between native and artifactual oxidation. This application note provides detailed protocols and data for two prominent stable isotope labeling methods for the accurate quantification of methionine oxidation: the ¹⁸O-labeling method and the Methionine Oxidation by Blocking with Alkylation (MObBa) method.

The Challenge of Artifactual Oxidation

Conventional methods for quantifying methionine oxidation, such as peptide mapping followed by liquid chromatography-mass spectrometry (LC-MS), are often plagued by the artificial oxidation of methionine residues during sample handling.[1][2][3] This can occur at various stages, including protein extraction, denaturation, enzymatic digestion, and even during the LC-MS analysis itself.[3][4] This artifactual oxidation leads to inaccurate measurements and can obscure the true biological or chemical state of the protein.

Stable Isotope Labeling to the Rescue

Stable isotope labeling strategies overcome this limitation by introducing a "heavy" isotope tag that allows for the differentiation of pre-existing methionine sulfoxide from that which is formed during the analytical workflow.

Method 1: ¹⁸O-Labeling for Accurate Quantification

This widely used method employs hydrogen peroxide enriched with the heavy oxygen isotope ¹⁸O (H₂¹⁸O₂) to "cap" all unoxidized methionine residues before sample preparation.[1][2][3] Any methionine that was not already oxidized in the original sample will be converted to methionine sulfoxide containing an ¹⁸O atom (MetO¹⁸). The native, pre-existing methionine sulfoxide will contain the naturally abundant ¹⁶O atom (MetO¹⁶). The 2 Dalton mass difference between MetO¹⁶ and MetO¹⁸ is readily distinguishable by mass spectrometry, allowing for precise quantification of the original oxidation level.[2][3]

Experimental Workflow for ¹⁸O-Labeling

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of a stable-isotope-labeled reporter peptide and antioxidants for reliable quantification of methionine oxidation in a monoclonal antibody by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Low incorporation of L-Methionine-13C5,15N in SILAC experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low incorporation of L-Methionine-¹³C₅,¹⁵N in SILAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for L-Methionine-¹³C₅,¹⁵N in SILAC experiments?

A1: For most mammalian cell lines, an incorporation efficiency of greater than 95% is expected after 5-6 cell doublings in the heavy methionine-containing SILAC medium.[1][2] However, the actual rate can vary depending on the cell line, its metabolic rate, and the culture conditions. It is crucial to experimentally verify the incorporation efficiency before proceeding with the quantitative proteomics experiment.

Q2: Why is it important to use dialyzed fetal bovine serum (FBS) in SILAC media?

A2: Standard FBS contains endogenous "light" amino acids, including methionine. This will compete with the "heavy" L-Methionine-¹³C₅,¹⁵N in your SILAC medium, leading to incomplete labeling and inaccurate quantification. Dialyzed FBS has had small molecules, including free amino acids, removed, which is essential for achieving high incorporation rates.

Q3: Can cells synthesize their own methionine?

A3: Methionine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo (from scratch).[3] Therefore, they are dependent on an external supply from the culture medium, which is a fundamental principle of SILAC labeling.

Q4: My cells are growing slower in the SILAC medium. Is this normal?

A4: Some cell lines may exhibit a slight decrease in growth rate when cultured in dialyzed serum due to the removal of some growth factors.[4] It is also possible that the specific formulation of the SILAC medium is not optimal for your cell line. It is advisable to adapt the cells to the "light" SILAC medium (containing unlabeled methionine) before introducing the "heavy" medium. If growth is significantly impaired, further optimization of the medium with supplements may be necessary.

Troubleshooting Guide: Low L-Methionine-¹³C₅,¹⁵N Incorporation

This guide addresses common issues leading to low incorporation of heavy methionine in a question-and-answer format.

Issue 1: Suboptimal Cell Culture Conditions

Q: I have cultured my cells for 6 doublings, but the incorporation of L-Methionine-¹³C₅,¹⁵N is still below 90%. What could be the issue with my cell culture?

A: Several factors related to your cell culture conditions could be contributing to low incorporation. Consider the following:

-

Insufficient Cell Doublings: While 5-6 doublings is a general guideline, some slower-growing cell lines may require more time to achieve complete incorporation. It is recommended to continue passaging the cells for another 1-2 doublings and re-check the incorporation efficiency.

-

Cell Health and Confluency: Ensure that your cells are healthy and actively dividing. Cells that are overly confluent, stressed, or in a senescent state will have a lower rate of protein synthesis and, consequently, lower amino acid incorporation. Maintain cells in the log phase of growth (30-90% confluency).[1]

-